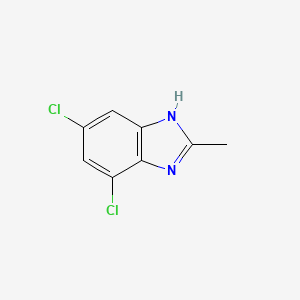

4,6-dichloro-2-methyl-1H-benzimidazole

Description

Properties

IUPAC Name |

4,6-dichloro-2-methyl-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2N2/c1-4-11-7-3-5(9)2-6(10)8(7)12-4/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWAQAONRANKJSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C=C(C=C2Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70360784 | |

| Record name | BAS 03421043 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70360784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5233-05-6 | |

| Record name | BAS 03421043 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70360784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-dichloro-2-methyl-1H-benzimidazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4,6-dichloro-2-nitroaniline with formic acid or formamide under acidic conditions, leading to the formation of the benzimidazole ring. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of 4,6-dichloro-2-methyl-1H-benzimidazole may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dichloro-2-methyl-1H-benzimidazole undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms at the 4 and 6 positions can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The benzimidazole ring can undergo oxidation to form N-oxides or reduction to yield dihydro derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used under basic conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are utilized.

Major Products: The major products formed from these reactions include substituted benzimidazoles, N-oxides, and dihydro derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4,6-Dichloro-2-methyl-1H-benzimidazole has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and functional materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored as a lead compound for the development of new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.

Industry: The compound is used in the development of agrochemicals and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4,6-dichloro-2-methyl-1H-benzimidazole involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Structural Comparison of Benzimidazole Derivatives

Key Observations :

- Substituent Position : The placement of chlorine atoms significantly impacts bioactivity. For example, 4,6-dichloro substitution enhances urease inhibition, while 2,6-dichloro substitution in ’s compound improves antimicrobial properties.

- Functional Groups : A chloromethyl group (as in ’s compound) increases reactivity for further derivatization, whereas a benzyl group () enhances lipophilicity, aiding cellular uptake .

Table 2: Bioactivity Comparison

Key Findings :

- Urease Inhibition : Derivatives of 4,6-dichloro-2-methyl-1H-benzimidazole exhibit potent urease inhibitory activity, attributed to hydrogen bonding between chlorine atoms and the enzyme’s nickel center .

- Prion Protein Binding : The 5,6-dichloro isomer (structurally similar) binds PrP via hydrophobic interactions and halogen bonding, validated by NMR .

Insights :

- Reagent Impact : Tin(II) chloride in HCl () facilitates efficient cyclization for benzimidazole synthesis, while dichloromethane solvent in optimizes chloromethylation.

- Thermal Stability : The high boiling point (409°C) of 4,6-dichloro-2-methyl-1H-benzimidazole makes it suitable for high-temperature reactions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,6-dichloro-2-methyl-1H-benzimidazole, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, refluxing precursors in polar solvents like DMSO under controlled temperatures (e.g., 18 hours at reflux) can yield derivatives with ~65% efficiency . Optimization strategies include:

- Varying solvent polarity (e.g., DMF vs. DMSO) to improve solubility.

- Adjusting reaction time and temperature to balance yield and purity.

- Employing catalysts (e.g., acidic or basic conditions) to accelerate cyclization.

- Post-synthesis purification via recrystallization (water-ethanol mixtures) to enhance purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 4,6-dichloro-2-methyl-1H-benzimidazole?

- Methodological Answer : Multi-modal characterization is critical:

- IR Spectroscopy : Identifies functional groups (e.g., C-Cl stretches at ~550–650 cm⁻¹ and N-H bends in benzimidazole rings) .

- NMR (¹H/¹³C) : Resolves substitution patterns (e.g., methyl protons at δ ~2.5 ppm, aromatic protons influenced by electron-withdrawing Cl groups) .

- HRMS : Confirms molecular mass and isotopic patterns (e.g., Cl isotopes at m/z 35/37) .

- HPLC/UV-Vis : Monitors purity and quantifies yield using λ_max in the UV range (e.g., 250–300 nm for benzimidazoles) .

Q. How does the reactivity of 4,6-dichloro-2-methyl-1H-benzimidazole vary under acidic, basic, or oxidative conditions?

- Methodological Answer :

- Acidic Conditions : The methyl group may undergo electrophilic substitution (e.g., nitration or sulfonation) at elevated temperatures .

- Basic Conditions : Hydrolysis of Cl substituents is possible, forming hydroxyl derivatives; monitor via pH-controlled experiments .

- Oxidative Conditions : Chlorine substituents resist oxidation, but the benzimidazole ring may degrade under strong oxidants (e.g., KMnO₄) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of 4,6-dichloro-2-methyl-1H-benzimidazole derivatives against pathogenic targets?

- Methodological Answer :

- In Silico Screening : Use molecular docking to predict binding affinity with targets (e.g., bacterial enzymes or viral proteases) .

- In Vitro Assays : Test antimicrobial efficacy via MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria .

- Mechanistic Studies : Employ fluorescence quenching or SPR (Surface Plasmon Resonance) to study target interactions .

- SAR Analysis : Compare activity of derivatives with varying substituents (e.g., 4-fluoro vs. 4-bromo analogs) .

Q. How should researchers resolve contradictions in spectroscopic data when characterizing novel 4,6-dichloro-2-methyl-1H-benzimidazole analogs?

- Methodological Answer :

- Cross-Validation : Combine NMR, IR, and HRMS to confirm structural assignments. For example, unexpected peaks in ¹H-NMR may indicate tautomerism .

- QSRR Modeling : Apply quantitative structure-retention relationships to correlate chromatographic behavior with molecular descriptors (e.g., logP, polar surface area) .

- PCA/HCA : Use principal component or hierarchical cluster analysis to identify outliers in spectral datasets .

Q. What strategies can be employed to study the electronic and steric effects of substituents on the benzimidazole core?

- Methodological Answer :

- DFT Calculations : Compute HOMO-LUMO gaps to predict reactivity (e.g., electron-withdrawing Cl groups lower LUMO energy) .

- X-Ray Crystallography : Resolve steric effects of substituents (e.g., planarity of benzimidazole rings vs. twisted aryl groups) .

- Kinetic Studies : Compare reaction rates of derivatives in nucleophilic substitutions to quantify steric hindrance .

Q. What advanced synthetic techniques improve the efficiency of benzimidazole functionalization?

- Methodological Answer :

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 18 hours to 30 minutes) and improves yield via uniform heating .

- Flow Chemistry : Enhances scalability and safety for hazardous intermediates (e.g., chlorinated precursors) .

- Catalytic Systems : Pd(OAc)₂ with tailored ligands (e.g., silyl-substituted benzimidazoles) for cross-coupling reactions .

Q. How can crystallographic data inform structure-property relationships in 4,6-dichloro-2-methyl-1H-benzimidazole derivatives?

- Methodological Answer :

- X-Ray Analysis : Determine bond lengths/angles to assess conjugation (e.g., C-N bond shortening in planar benzimidazole rings) .

- Packing Interactions : Identify π-π stacking or hydrogen bonds (e.g., C-H···N) that influence solubility and stability .

- Thermal Analysis : Correlate melting points (e.g., 141–143°C ) with crystal lattice energy from XRD data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.